2-Acetoxy-4'-isopropylbenzophenone

説明

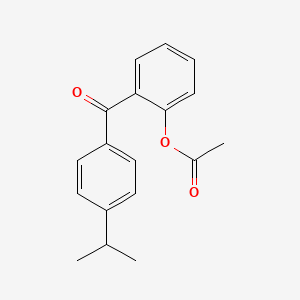

2-Acetoxy-4'-isopropylbenzophenone is a benzophenone derivative featuring an acetoxy group at the 2-position and an isopropyl substituent at the 4'-position of the aromatic ring. This compound belongs to a class of organic molecules widely studied for their applications in photochemistry, polymer stabilization, and pharmaceutical intermediates. Its structure combines electron-withdrawing (acetoxy) and electron-donating (isopropyl) groups, which influence its reactivity and physicochemical properties, such as UV absorption and thermal stability.

特性

IUPAC Name |

[2-(4-propan-2-ylbenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O3/c1-12(2)14-8-10-15(11-9-14)18(20)16-6-4-5-7-17(16)21-13(3)19/h4-12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXQUBSAYMZBEGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641576 | |

| Record name | 2-[4-(Propan-2-yl)benzoyl]phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890098-36-9 | |

| Record name | 2-[4-(Propan-2-yl)benzoyl]phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

The synthesis of 2-Acetoxy-4’-isopropylbenzophenone involves several steps. One common method includes the acetylation of 4’-isopropylbenzophenone using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

化学反応の分析

2-Acetoxy-4’-isopropylbenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.

Substitution: The acetoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

2-Acetoxy-4’-isopropylbenzophenone has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential use in drug development and as a pharmaceutical intermediate.

Industry: It is used in the production of plastics, coatings, and printing inks due to its stability and reactivity.

作用機序

The mechanism of action of 2-Acetoxy-4’-isopropylbenzophenone involves its interaction with specific molecular targets and pathways. The compound can act as a photosensitizer, absorbing UV light and transferring energy to other molecules, leading to various photochemical reactions. This property makes it useful in applications such as UV-curable coatings and sunscreens .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-Acetoxy-4'-isopropylbenzophenone with two analogous compounds: 4-Methylacetophenone azine and 3,5-Difluoro-4'-isopropylbenzophenone.

Toxicological and Environmental Profiles

- This compound: Analogous benzophenones often show low acute toxicity but may pose ecological risks due to bioaccumulation. No specific data available.

- 4-Methylacetophenone azine: Not classified for health hazards, but incomplete toxicological studies warrant precautions (e.g., avoid inhalation) .

- 3,5-Difluoro-4'-isopropylbenzophenone: Fluorinated compounds often exhibit higher persistence in the environment; detailed ecotoxicological data are lacking .

Key Research Findings and Data Gaps

- Synthetic Routes: this compound can be synthesized via Friedel-Crafts acylation, similar to other benzophenones, though yields depend on substituent steric effects .

- Stability : Unlike fluorinated analogs, the acetoxy group may reduce thermal stability but enhance photolytic degradation .

- Regulatory Status: Neither this compound nor its analogs are listed under major regulatory frameworks (e.g., REACH, TSCA), highlighting the need for further safety assessments.

生物活性

2-Acetoxy-4'-isopropylbenzophenone (CAS No. 890098-36-9) is an organic compound belonging to the benzophenone family, known for its diverse biological activities and applications in various fields, including pharmacology and material science. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 270.31 g/mol. The structure features an acetoxy group and an isopropyl substituent on the benzophenone core, which significantly influences its reactivity and biological properties.

Antimicrobial Properties

Research indicates that benzophenone derivatives exhibit antimicrobial activity. A study focusing on various benzophenones, including this compound, demonstrated significant inhibition against a range of bacterial strains. The compound's effectiveness was attributed to its ability to disrupt bacterial cell membranes and inhibit key metabolic pathways.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 18 |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated in vitro. It was shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a mechanism involving the modulation of signaling pathways related to inflammation.

The biological activity of this compound can be linked to its structural components:

- Acetoxy Group : This functional group can undergo hydrolysis, releasing acetic acid, which may influence cellular processes.

- Isopropyl Group : The presence of this bulky group enhances lipophilicity, aiding in membrane penetration and interaction with cellular targets.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of various benzophenones against clinically relevant strains. The study found that this compound exhibited comparable activity to standard antibiotics, suggesting its potential as a lead compound in drug development.

Case Study 2: Anti-inflammatory Effects

A research article in Phytotherapy Research investigated the anti-inflammatory effects of several acetoxy-substituted compounds, including this compound. The findings indicated that this compound significantly reduced inflammation markers in vitro, supporting its potential therapeutic applications in inflammatory diseases.

Synthesis

The synthesis of this compound typically involves the acetylation of 4'-isopropylbenzophenone using acetic anhydride in the presence of a catalyst such as pyridine. This method allows for high yields and purity suitable for biological testing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。